N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide
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Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H16F3N5O2S and its molecular weight is 459.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques and Biological Applications : A study focused on the synthesis of different substituted benzamides, similar to the compound , using 4-aminophenazone (antipyrine) and evaluating their biological applications. These compounds showed potential in binding nucleotide protein targets, hinting at their significance in medicinal chemistry (Saeed et al., 2015).
Anticancer Properties : Another research synthesized and evaluated various pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity. The findings indicated that almost all the tested compounds displayed antitumor activity, suggesting the potential of similar compounds in cancer treatment (Abdellatif et al., 2014).
Synthesis and Potential Applications
Heterocyclic Synthesis : A study demonstrated the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiation and evaluated their insecticidal and antibacterial potential. This research highlights the diverse applications of similar compounds in various fields (Deohate & Palaspagar, 2020).
Novel Pyrazolopyrimidines Derivatives : Research into the synthesis of novel pyrazolopyrimidines derivatives, which are structurally related, explored their use as anticancer and anti-5-lipoxygenase agents. The study offers insights into the therapeutic potential of these compounds (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2S/c1-11-12(2)25-20(27-18(11)30)29-17(10-15(28-29)16-8-5-9-32-16)26-19(31)13-6-3-4-7-14(13)21(22,23)24/h3-10H,1-2H3,(H,26,31)(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZNKXHVVJVJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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